L-(-)-Fucose

Catalog No.
S9101297
CAS No.
75247-25-5
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-(-)-Fucose

CAS Number

75247-25-5

Product Name

L-(-)-Fucose

IUPAC Name

2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3

InChI Key

PNNNRSAQSRJVSB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

L-(-)-Fucose is a natural product found in Streptomyces griseus, Arabidopsis thaliana, and other organisms with data available.

The discovery of L-fucose traces back to mid-20th-century biochemical studies on mammalian glycoconjugates. Early work identified its presence in human milk oligosaccharides and blood group antigens, but systematic characterization began in 1979 with the isolation of L-fucose dehydrogenase from rabbit liver by Endo and Hiyama. This enzyme’s specificity for L-fucose and D-arabinose provided the first biochemical evidence of fucose’s metabolic pathway in eukaryotes.

The compound’s nomenclature reflects its structural relationship to galactose. The International Union of Pure and Applied Chemistry (IUPAC) designates it as 6-deoxy-L-galactopyranose, emphasizing the loss of the C-6 hydroxyl group and the L-stereochemistry at the C-5 position. Alternative names include L-galactomethylose and 6-deoxy-L-galactose, though "L-fucose" remains the most widely recognized term in biochemical literature.

Taxonomic Distribution in Biological Systems

L-fucose exhibits a broad but uneven distribution across life domains:

Taxonomic GroupPresence of L-FucoseKey Roles
PlantsWidespreadCell wall polysaccharides, immune signaling
AnimalsUbiquitousBlood group antigens, glycoprotein folding
FungiLimited to Mucoromycota, AgaricomycotinaCell wall integrity, host-pathogen interactions
BacteriaCommon in ProteobacteriaBiofilm formation, symbiosis

In plants, L-fucose modifies N-glycans on pattern-recognition receptors, enabling pathogen detection. Animals utilize it for ABO blood group determinants and leukocyte adhesion molecules, while certain fungi incorporate it into cell wall mucorans and exopolysaccharides.

Molecular Configuration and Stereochemistry

L-(-)-Fucose (systematic name: 6-deoxy-L-galactose) is characterized by the absence of a hydroxyl group at the C6 position, a defining feature of deoxy sugars. Its pyranose form adopts a chair conformation with hydroxyl groups at the C2, C3, C4, and C5 positions, oriented in the 2S,3R,4R,5S configuration [2] [3]. This stereochemistry confers a left-handed optical rotation of −75° (measured at 10% concentration in water) [3], distinguishing it from the rare D-fucose enantiomer. The molecule’s axial hydroxyl groups at C2 and C4 facilitate hydrogen bonding with water, while its equatorial C3 hydroxyl contributes to its solubility profile [2].

Crystalline Morphology and Hygroscopic Behavior

L-(-)-Fucose crystallizes as a white orthorhombic powder with a melting point range of 139–153°C, depending on polymorphic form and purity [2] [3]. The higher melting range (150–153°C) corresponds to anhydrous crystals, while the lower range (139–142°C) may reflect hydrate forms or impurities [3]. The compound exhibits marked hygroscopicity, absorbing atmospheric moisture to form a monohydrate stable under ambient conditions [2]. This behavior necessitates storage in desiccated environments to prevent caking and structural degradation [3].

Comparative Hydrophilicity Among Monosaccharides

While L-(-)-Fucose is water-soluble, its hydrophilicity is reduced compared to non-deoxy hexoses due to the absence of the C6 hydroxyl group. Experimental data illustrate this relationship:

MonosaccharideSolubility in Water (g/100 mL, 25°C)
D-Glucose91
D-Galactose100
L-Rhamnose52.15
L-Fucose68.2 (in equilibrium with hydrate)

Data sources: [5] [6] [7] [8]

The solubility disparity arises from reduced hydrogen-bonding capacity and increased hydrophobic surface area from the C6 methyl group [2]. In ethanol-water mixtures, L-(-)-Fucose solubility follows a nonlinear relationship, increasing from 12.4 g/L in 80% ethanol to 284.6 g/L in pure water at 298.15 K [8].

Thermal Stability and Solubility Profiles

Thermogravimetric analysis reveals decomposition onset at 185°C, with complete pyrolysis by 230°C [2]. The solubility-temperature relationship in aqueous systems follows the Apelblat equation:

$$ \ln x = A + \frac{B}{T} + C \ln T $$

where $$x$$ is mole fraction solubility and $$T$$ is absolute temperature [8]. Key solubility data across solvents include:

Solvent SystemSolubility (g/kg, 308.15 K)
Water412.7
Methanol (30% water)198.4
Ethanol (20% water)167.9
Acetone (10% water)89.2

Data source: [8]

The positive solubility-temperature coefficient (δx/δT = 1.2–4.7 g/kg·K) enables purification via temperature-modulated crystallization [8]. In nonpolar solvents like hexane, solubility remains below 0.1 g/kg across all temperatures studied [8].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Use Classification

Cosmetics -> Humectant

General Manufacturing Information

L-Mannose, 6-deoxy-: ACTIVE

Dates

Last modified: 11-21-2023

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